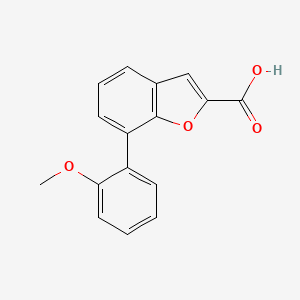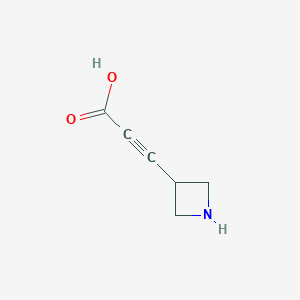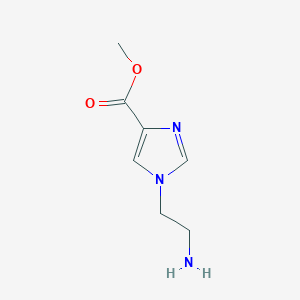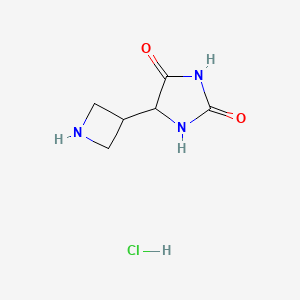
5-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C6H9N3O2·HCl. It is known for its unique structure, which includes an azetidine ring fused to an imidazolidine-2,4-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of azetidine derivatives with imidazolidine-2,4-dione precursors. One common method is the Knoevenagel condensation, where azetidine-3-carboxaldehyde reacts with imidazolidine-2,4-dione in the presence of a base such as piperidine . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the purification of intermediates and final products. Techniques such as crystallization, recrystallization, and chromatography are often employed to achieve high purity levels. The reaction conditions are optimized to ensure maximum yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of imidazolidine-2,4-dione derivatives with additional oxygen functionalities.
Reduction: Formation of reduced imidazolidine-2,4-dione derivatives.
Substitution: Formation of substituted azetidine-imidazolidine derivatives.
Aplicaciones Científicas De Investigación
5-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to fit into the active pockets of various enzymes, leading to inhibition of their function .
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidine-2,4-dione derivatives: These compounds share the imidazolidine-2,4-dione core but lack the azetidine ring.
Thiazolidine-2,4-dione derivatives: Similar in structure but contain a sulfur atom in place of the nitrogen atom in the azetidine ring.
Oxazolidine-2,4-dione derivatives: Contain an oxygen atom in place of the nitrogen atom in the azetidine ring.
Uniqueness
5-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride is unique due to the presence of both the azetidine ring and the imidazolidine-2,4-dione core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H10ClN3O2 |
|---|---|
Peso molecular |
191.61 g/mol |
Nombre IUPAC |
5-(azetidin-3-yl)imidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-5-4(3-1-7-2-3)8-6(11)9-5;/h3-4,7H,1-2H2,(H2,8,9,10,11);1H |
Clave InChI |
LNBKZNRJZPXEQC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2C(=O)NC(=O)N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


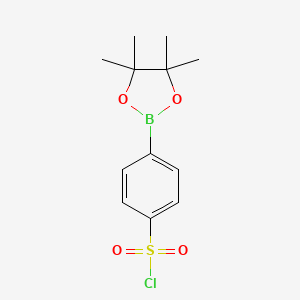
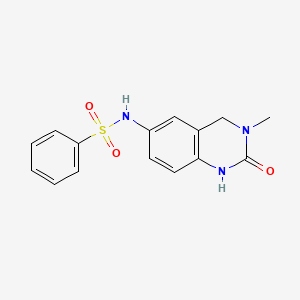
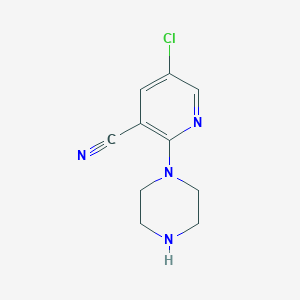
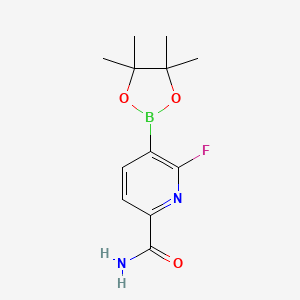
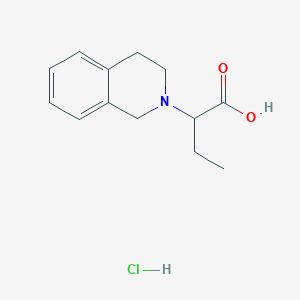
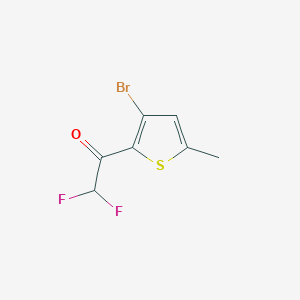
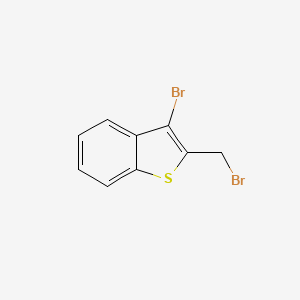
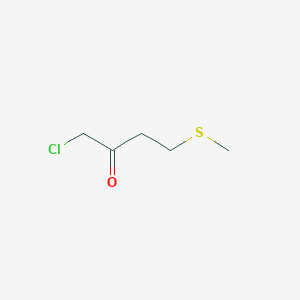
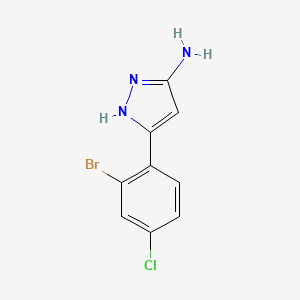
![2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid](/img/structure/B13582307.png)

